molecular formula C6H8ClNO2 B2710895 2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL CAS No. 1393584-83-2

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

Cat. No. B2710895
M. Wt: 161.59
InChI Key: QDMNNPBCEDQYCJ-UHFFFAOYSA-N
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Description

“2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” is a chemical compound with the CAS Number: 1393584-83-2 . Its IUPAC name is 2-(2-chlorooxazol-4-yl)propan-2-ol . The molecular weight of this compound is 161.59 .


Synthesis Analysis

The synthesis of oxazoles, which includes “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” is 1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3 .


Chemical Reactions Analysis

Oxazoles, including “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL”, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Oxazoles can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” include a molecular weight of 161.59 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound 2-(2-Chloro-1,3-oxazol-4-yl)propan-2-ol has been investigated in various scientific research applications, focusing on its potential in synthesis and biological evaluation. One notable application involves the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide alkyne cycloaddition (CuAAc or click chemistry). These derivatives exhibit significant antifungal activity against Candida strains, highlighting the potential of halogen-substituted triazole compounds in developing new antifungal agents (Lima-Neto et al., 2012).

Catalytic Applications and Molecular Structure Analysis

The compound has also been explored for its catalytic applications and structural analysis. For instance, its derivatives have been synthesized and characterized, providing insights into molecular and electronic properties through Density Functional Theory (DFT) analysis (Román-Maldonado et al., 2017). This research underscores the versatility and potential of such compounds in catalysis and materials science.

Exploration in Coordination Chemistry

Additionally, the role of oxazoline and similar compounds in coordination chemistry has been extensively reviewed, with a focus on their use as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These compounds offer a blend of versatility in ligand design, ease of synthesis, and the ability to modulate chiral centers near donor atoms, making them valuable in the field of coordination chemistry (Gómez et al., 1999).

Development of Antifungal Compounds

Further studies have synthesized novel derivatives of 2-(2-Chloro-1,3-oxazol-4-yl)propan-2-ol, showing high antifungal activity against Candida spp. strains, outperforming traditional antifungals like Itraconazole and Fluconazole. These findings suggest the promise of these derivatives in developing more effective antifungal therapies (Zambrano-Huerta et al., 2019).

Future Directions

The future directions for “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” and similar oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and sustainable synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNNPBCEDQYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL

CAS RN

1393584-83-2
Record name 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol
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